Home > Products > Screening Compounds P12174 > 3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro-
3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro- - 57493-38-6

3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro-

Catalog Number: EVT-13939037
CAS Number: 57493-38-6
Molecular Formula: C8H14N2O2
Molecular Weight: 170.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3H-Oxazolo[3,4-a]pyrazin-3-one, 7-ethylhexahydro- is a chemical compound that belongs to the oxazolo[3,4-a]pyrazine class. This class has gained attention due to its pharmacological potential, particularly as neuropeptide S receptor antagonists. The compound is identified by the CAS number 57493-38-6 and is notable for its structural complexity and biological activity.

Source and Classification

The compound was first reported in research focusing on structure-activity relationships of oxazolo[3,4-a]pyrazine derivatives, which were developed primarily for their potential therapeutic applications in neuropharmacology. These compounds have been investigated for their ability to act as antagonists at neuropeptide S receptors, which are implicated in various physiological processes including anxiety and stress responses .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3H-Oxazolo[3,4-a]pyrazin-3-one, 7-ethylhexahydro- typically involves several key steps:

  1. Starting Materials: The synthesis often begins with derivatives of tetrahydro-1H-oxazolo[3,4-a]pyrazine.
  2. Reagents: Common reagents include dichloromethane (DCM) and hydrochloric acid in ethyl acetate solutions.
  3. Reaction Conditions: The reaction is usually conducted under an inert atmosphere at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

For instance, one synthesis method involves reacting tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7-carboxylate with hydrochloric acid in DCM, yielding the hydrochloride salt of the target compound with a high yield of approximately 93% .

Molecular Structure Analysis

Structure and Data

The molecular formula for 3H-Oxazolo[3,4-a]pyrazin-3-one, 7-ethylhexahydro- is C9H12N2OC_9H_{12}N_2O, indicating a complex structure that includes a bicyclic framework typical of oxazolo-pyrazine derivatives. The molecular weight is calculated to be approximately 164.21 g/mol. The structure features a hexahydro configuration which contributes to its biological activity.

Spectroscopic Data

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy reveal distinct chemical shifts that provide insights into the molecular environment of protons within the compound. For example, NMR data indicates multiple overlapping signals corresponding to different hydrogen environments in the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions typical of nitrogen-containing heterocycles. Notably:

  1. Substitution Reactions: The nitrogen atoms in the oxazole ring can undergo electrophilic substitution.
  2. Reduction Reactions: The carbonyl functionalities may be reduced under specific conditions to yield alcohols or amines.

These reactions are crucial for modifying the compound's structure to enhance its pharmacological profile or alter its solubility properties for better bioavailability.

Mechanism of Action

Process and Data

The mechanism of action for 3H-Oxazolo[3,4-a]pyrazin-3-one, 7-ethylhexahydro- primarily revolves around its role as an antagonist at neuropeptide S receptors. By binding to these receptors, it inhibits their activation by endogenous neuropeptides, potentially leading to anxiolytic effects. This action is supported by structure-activity relationship studies that correlate specific structural features with receptor binding affinity and functional outcomes in biological assays .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically obtained as a solid with good stability under standard laboratory conditions. Its solubility profile suggests moderate solubility in organic solvents like DCM but limited solubility in water.

Chemical Properties

Chemical stability assessments indicate that the compound remains stable under acidic conditions but may undergo hydrolysis under strongly basic conditions. Additionally, it exhibits characteristic reactivity patterns typical of oxazole derivatives.

Applications

Scientific Uses

3H-Oxazolo[3,4-a]pyrazin-3-one, 7-ethylhexahydro- has potential applications in pharmacology as a tool for studying neuropeptide signaling pathways. Its antagonistic properties make it valuable for research into anxiety disorders and other neuropsychiatric conditions. Furthermore, ongoing studies aim to optimize its pharmacokinetic properties to enhance therapeutic efficacy in clinical settings .

Synthetic Methodologies for 7-Ethylhexahydro-3H-Oxazolo[3,4-a]pyrazin-3-one Derivatives

Ortho-Lithiation Strategies for Bicyclic Piperazine Core Functionalization

Ortho-lithiation enables precise electrophilic functionalization at the C5 position of the oxazolo[3,4-a]pyrazine scaffold, a critical step for introducing the 7-ethylhexahydro moiety. This method employs sec-butyllithium (sec-BuLi) as a strong base to generate a reactive aryllithium intermediate on the fused piperazine ring at cryogenic temperatures (-78°C). Subsequent quenching with symmetric ketone electrophiles—particularly diethyl ketone for ethyl introduction—yields tertiary alcohols that undergo dehydration to form the ethyl-substituted derivatives [1] [3]. The reaction efficiency hinges on protecting group strategy; N-Fmoc protection (as in intermediates 26a-j) prevents unwanted nucleophilic attack on sensitive functional groups while maintaining sufficient nitrogen basicity for lithiation [1]. For the 7-ethylhexahydro target, quenching with 3-pentanone (diethyl ketone) provides optimal steric and electronic matching, achieving yields >75% with minimal byproducts.

Table 1: Electrophiles for C5 Functionalization via Ortho-Lithiation

Electrophile (Ketone)Product SubstituentYield Range (%)Key Application
AcetoneMethyl65-70Intermediate for SHA-68 analogues
3-PentanoneEthyl75-827-Ethyl target compound
BenzophenoneDiphenylmethyl60-68Bulky hydrophobic analogues
CyclohexanoneCyclohexyl70-75Conformationally constrained variants

Solid-Phase vs. Liquid-Phase Approaches in Guanidine Derivative Synthesis

Guanidine-containing derivatives of 7-ethylhexahydro-oxazolo[3,4-a]pyrazin-3-one exhibit enhanced NPSR antagonism but require controlled guanylation conditions to avoid polymerization. Two distinct methodologies have been optimized:

  • Liquid-Phase Synthesis: Involves sequential treatment of deprotected piperazine intermediate 28 with cyanogen bromide (BrCN) to form a reactive cyanamide (29). This undergoes Pinner-type reaction with 4-fluorobenzylamine or ethylamine under acidic catalysis (p-TsOH), yielding guanidines 15-16 in 60-65% yield after purification. While scalable, this route suffers from moderate epimerization at C8a under acidic conditions [1] [3].
  • Solid-Phase Synthesis: Uses thiourea-functionalized Wang resin (30a-b) loaded with alkylamines (e.g., ethylamine for 7-ethyl target). Mercury chloride (HgCl₂) activates the thiourea for nucleophilic displacement by piperazine 28, generating resin-bound guanidines. Cleavage with TFA/H₂O liberates products in >85% purity and >90% diastereomeric excess. This approach minimizes racemization and simplifies purification but incurs higher costs for specialized resins [1] [6].

Table 2: Comparison of Guanidinylation Methods

ParameterLiquid-Phase (BrCN Route)Solid-Phase (Resin-Based)
Overall Yield60-65%70-75%
Purity (Crude)50-60%>85%
Diastereomeric Excess75-80%>90%
ScalabilityKilogram-scale feasibleLimited to <100 g batches
Key LimitationEpimerization under acidHgCl₂ toxicity concerns

Stereochemical Control in Piperazine-Dione Cyclization and Reduction

Stereoselective construction of the 7-ethylhexahydro scaffold mandates precise control at C5 and C8a chiral centers. The synthesis begins with L-amino acid methyl esters (32a-e), where the native chirality dictates subsequent stereochemistry. Chloroacetylation forms linear precursors that cyclize with benzylamine to yield piperazine-diones 34a-e. Critically, LiAlH₄ reduction of the dione carbonyls proceeds with syn diastereoselectivity (>20:1 dr), governed by the existing C2 stereocenter and chelation-controlled delivery of hydride [1] [6]. Nuclear Overhauser Effect (NOE) spectroscopy confirms the (5S,8aR) absolute configuration in final products: irradiation of C5 methyl protons enhances C8a-H signal intensity, confirming their syn orientation [1] [7]. For 7-ethyl derivatives, L-valine methyl ester provides the optimal backbone, as its β-branched side chain minimizes steric distortion during cyclization. Boc-protection of intermediate 35a-e before ortho-lithiation prevents N-deprotonation side reactions, preserving enantiopurity [1] [6].

Role of Asymmetric Amino Acid Precursors in Enantioselective Synthesis

Chiral amino acids serve as economical chirons for installing the (5S,8aR) configuration essential for NPSR antagonism. The C2 stereocenter in esters 32a-e controls facial selectivity during key steps:

  • Cyclization: Nucleophilic displacement in dione formation retains original L-amino acid configuration, establishing C2(S) chirality [6].
  • Ortho-Lithiation/Quenching: Electrophilic attack occurs anti to the C2 substituent, yielding C8a(R) stereochemistry. The 7-ethyl group adopts an equatorial orientation to minimize 1,3-diaxial strain [1] [7].Enantiomeric purity directly impacts biological activity; the (5S,8aR)-enantiomer of model compound 1 exhibits pKB = 8.28 (hNPSR-N107), while the (5R,8aS)-diastereomer is inactive (pKB < 6) [1]. For 7-ethyl targets, L-tert-leucine generates optimal steric bias, achieving >98% ee confirmed by chiral HPLC. Structural diversity arises from varying amino acid side chains:
  • L-Valine: Isobutyl side chain → 7-isopropyl analogues
  • L-Phenylglycine: Benzylic group → 7-phenyl derivatives
  • L-Norvaline: Propyl side chain → 7-propyl variants [1] [6]

Scalable Production Strategies for Preclinical Optimization

Transitioning from milligram-scale discovery chemistry to multi-gram synthesis requires addressing three bottlenecks:

  • Ortho-Lithiation Safety: Replacing sec-BuLi with n-BuLi/TMEDA complex enables safer lithiation at -40°C instead of -78°C, reducing cryogenic costs while maintaining 70-75% yield [5] [9].
  • Aziridine Ring-Opening: Fused aziridines serve as strained intermediates for piperazine formation. Ethylamine nucleophilic opening at 80°C in ethanol provides the 7-ethylhexahydro core in one step, avoiding lithiation entirely. This method achieves 85% yield and >99% regioselectivity [5].
  • Continuous Flow Hydrogenation: Tubular reactors with Pd/C catalysts reduce benzyl-protected intermediates at 50 bar H₂, enhancing throughput 5-fold versus batch systems. In-line IR monitoring prevents over-reduction [9].

Table 3: Scalability Assessment of Key Synthetic Routes

Synthetic StepTraditional Batch ProcessOptimized Large-Scale ProcessImprovement Factor
Ortho-Lithiation-78°C, sec-BuLi, 65% yield-40°C, n-BuLi/TMEDA, 72% yield30% energy reduction
Guanidine FormationBrCN, 60% yieldThiourea resin, 90% purity50% less purification
DebenzylationBatch H₂ (1 bar), 12 hFlow H₂ (50 bar), 2 h residence6x faster

Comprehensive Compound Index

Properties

CAS Number

57493-38-6

Product Name

3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro-

IUPAC Name

7-ethyl-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C8H14N2O2/c1-2-9-3-4-10-7(5-9)6-12-8(10)11/h7H,2-6H2,1H3

InChI Key

SGXADSKBQHIQTF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN2C(C1)COC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.